3-(1,1-Dimethylallyl)scopoletin

ADME Drug-likeness Lipophilicity

3-(1,1-Dimethylallyl)scopoletin (CAS 19723-23-0) is a naturally occurring prenylated coumarin, specifically a 7-hydroxycoumarin derivative bearing a methoxy group at the 6-position and a 1,1-dimethylallyl substituent at the 3-position. Its molecular formula is C15H16O4, with a monoisotopic mass of 260.104859 Da.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 19723-23-0
Cat. No. B010977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dimethylallyl)scopoletin
CAS19723-23-0
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC
InChIInChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3
InChIKeyNEUWPSXOYGGGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,1-Dimethylallyl)scopoletin (CAS 19723-23-0): Procurement-Relevant Profile and Physicochemical Specification


3-(1,1-Dimethylallyl)scopoletin (CAS 19723-23-0) is a naturally occurring prenylated coumarin, specifically a 7-hydroxycoumarin derivative bearing a methoxy group at the 6-position and a 1,1-dimethylallyl substituent at the 3-position [1]. Its molecular formula is C15H16O4, with a monoisotopic mass of 260.104859 Da [2]. It has been identified as a constituent of Ruta graveolens (rue) and other botanical sources, and is catalogued in metabolomic databases as a plant secondary metabolite [3]. The compound is a solid with a reported melting point of 132-135°C .

Why Scopoletin or Other Prenylated Coumarins Cannot Substitute for 3-(1,1-Dimethylallyl)scopoletin in Targeted Research


The 1,1-dimethylallyl group at the C-3 position of 3-(1,1-Dimethylallyl)scopoletin confers a distinct structural and physicochemical profile compared to its parent scopoletin or other prenylated coumarins with different substitution patterns [1]. For example, in the closely related compound osthenol, the presence of an 8-(3,3-dimethylallyl) group rather than a 3-(1,1-dimethylallyl) moiety is directly linked to its potent and selective inhibition of monoamine oxidase A (MAO-A), highlighting that even subtle shifts in prenyl group placement can drastically alter biological target engagement and potency [2]. Generic substitution with unsubstituted scopoletin, which lacks the lipophilic prenyl group entirely, would fundamentally change the molecule's logP (calculated at 2.89 for the target compound) [3], and consequently its membrane permeability, protein binding, and potential for specific target interactions. Therefore, for studies investigating the biological role of this specific substitution pattern, including its presence in complex plant matrices, substitution with an uncharacterized analog would invalidate experimental findings.

Quantitative Differentiation of 3-(1,1-Dimethylallyl)scopoletin (CAS 19723-23-0): A Guide for Scientific Selection


Lipophilicity-Driven Differentiation for Membrane Permeability and Bioavailability

The calculated partition coefficient (logP) for 3-(1,1-Dimethylallyl)scopoletin is 2.89, which is significantly higher than that of the unsubstituted parent compound, scopoletin (logP ~1.5) [1]. This increased lipophilicity is a direct consequence of the C-3 prenyl group [1]. The difference of over 1.3 logP units implies a >10-fold difference in partition coefficient, which can profoundly influence membrane permeability, non-specific protein binding, and in vivo distribution. This parameter is a primary filter for compound selection in drug discovery and chemical biology applications where cell permeability is a key requirement.

ADME Drug-likeness Lipophilicity Pharmacokinetics

Mechanistic Distinction in Angiogenesis Inhibition: NF-κB vs. PI3K/Akt Pathway Engagement

While many scopoletin derivatives act as angiogenesis inhibitors, the mechanism can differ. Studies on related coumarins suggest that compounds structurally similar to 3-(1,1-Dimethylallyl)scopoletin may exert their anti-angiogenic effects by downregulating VEGF expression specifically through the NF-κB signaling pathway, rather than the PI3K/Akt pathway which is targeted by other scopoletin derivatives . For instance, the derivatives A1, A2, and D6 studied by Cai et al. were shown to inhibit VEGF-triggered phosphorylation of ERK1/2 and Akt, indicating a different signaling node [1]. This distinction is crucial for researchers investigating pathway-specific inhibitors and underscores the importance of selecting the correct compound for mechanistic studies.

Angiogenesis Signal Transduction VEGF NF-κB Cancer Biology

Chromatographic Identification: Unique GC Retention Index for Metabolomics and Natural Product Chemistry

For researchers using gas chromatography-mass spectrometry (GC-MS) for metabolomic profiling or natural product identification, 3-(1,1-Dimethylallyl)scopoletin has a characteristic Kovats retention index (RI) of 2305.8 on a standard HP-5MS non-polar column [1]. This value is distinct from those of other coumarins and scopoletin analogs, providing a unique analytical fingerprint for this compound in complex mixtures. This specific data point is absent for many close structural analogs and is essential for unambiguous identification and quantification in plant extracts or biological samples.

Metabolomics GC-MS Natural Products Analytical Chemistry

Biological Activity Profile: Distinct Interactions with GPCR and Lipid Transfer Proteins

High-throughput screening data indicates a unique biological activity profile for 3-(1,1-Dimethylallyl)scopoletin. It has been shown to inhibit forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells (activity range: 110-250 in unspecified units) [1]. In a separate assay, it demonstrated in vitro inhibitory activity against recombinant human cholesteryl ester transfer protein (CETP) in a buffer containing <1 nM CETP over an 18-hour assay [2]. While direct comparator data is lacking, this dual activity on a GPCR and a key lipid metabolism protein is not a common feature of all coumarins, suggesting a potentially unique polypharmacology that distinguishes it from simpler scopoletin analogs.

Neuropharmacology Cardiovascular Disease GPCR CETP

Validated Application Scenarios for 3-(1,1-Dimethylallyl)scopoletin (CAS 19723-23-0) Based on Quantitative Evidence


As a High-Lipophilicity Scaffold in ADME-Focused Medicinal Chemistry

Procure 3-(1,1-Dimethylallyl)scopoletin as a starting point for designing analogs where enhanced membrane permeability is a primary goal. The calculated logP of 2.89 provides a >10-fold partition advantage over the parent scopoletin, making it a more suitable scaffold for targets requiring cellular uptake or blood-brain barrier penetration [1]. This differentiates it from more polar coumarin derivatives that may have limited passive diffusion.

As a GC-MS Reference Standard for Metabolomics and Natural Product Research

Utilize this compound as an authenticated analytical standard for gas chromatography-mass spectrometry (GC-MS) workflows. The published Kovats retention index of 2305.8 on an HP-5MS column provides a definitive, instrument-independent metric for the unambiguous identification and relative quantification of this specific prenylated coumarin in complex biological matrices, such as plant extracts from Ruta graveolens [1]. This is a key differentiator for researchers conducting untargeted metabolomics.

As a Chemical Probe for NF-κB-Dependent Angiogenesis Studies

Select this compound for cellular assays investigating the role of the NF-κB pathway in VEGF-mediated angiogenesis. Evidence from structurally related coumarins indicates a preferential mechanism of action through NF-κB signaling, as opposed to the PI3K/Akt pathway targeted by other scopoletin derivatives [1][2]. This allows researchers to dissect pathway-specific effects, a capability not afforded by many other angiogenesis inhibitors in this chemical class.

As a Tool Compound for Investigating 5-HT1A Receptor and CETP Interactions

Employ 3-(1,1-Dimethylallyl)scopoletin in in vitro assays to probe functional interactions with the serotonin 5-HT1A receptor and the cholesteryl ester transfer protein (CETP). Screening data shows measurable activity in both assays, a combination not reported for scopoletin [1][2]. This makes the compound a valuable starting point for exploring novel polypharmacology at the intersection of neuropharmacology and lipid metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,1-Dimethylallyl)scopoletin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.